1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H32N4O4S and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups:
- Pyrrolidinylsulfonyl group : Imparts potential for interaction with biological macromolecules.
- Piperidine and piperazine rings : Often associated with neuropharmacological activity.
- Phenyl group : Commonly found in many biologically active compounds.
Antidepressant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like effects. For instance, a related compound demonstrated potent serotonin (5-HT) reuptake inhibition, which is crucial for managing depression. The in vivo studies showed that the compound could reduce immobility in the forced swimming test (FST), a common assay for antidepressant efficacy .
Anticancer Activity
The compound has shown promise in targeting cancer cells. In vitro studies indicated moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM . The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. This inhibition leads to enhanced apoptosis and reduced cell viability in cancerous tissues .
Janus Kinase Inhibition
The compound's structural features suggest it may act as a Janus kinase (JAK) inhibitor. JAK inhibitors are increasingly important in treating inflammatory diseases and certain cancers. The presence of the pyrrolidinylsulfonyl moiety could enhance its binding affinity to JAK enzymes, promoting anti-inflammatory effects .
Case Studies and Experimental Data
Several studies have explored the biological activities of similar compounds:
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Study 1 | A20 | Serotonin reuptake inhibition | Not specified |
Study 2 | 5e | PARP inhibition in breast cancer cells | 18 µM |
Study 3 | Various | JAK inhibition | Not specified |
These findings underscore the potential versatility of the compound in treating various conditions, from mood disorders to cancers.
The mechanisms through which this compound exerts its biological effects include:
- Serotonin Reuptake Inhibition : Enhances serotonin levels in synaptic clefts, improving mood and reducing depressive symptoms.
- PARP Inhibition : Disrupts DNA repair mechanisms in cancer cells, leading to increased apoptosis.
- JAK Pathway Modulation : Alters cytokine signaling pathways, potentially reducing inflammation and tumor growth.
Properties
IUPAC Name |
1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKALRYBDPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.